molecular formula C34H36N4O8S B2425020 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688062-38-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2425020
CAS No.: 688062-38-6
M. Wt: 660.74
InChI Key: MUCXEJWLZQNECO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the attachment of the benzamide moiety. The final steps involve the incorporation of the dimethoxyphenethyl group and the tetrahydrofuran-2-ylmethylamine side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new side chains or functional groups.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis methods, and structure-activity relationships.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Potential therapeutic applications could include the development of new drugs or treatments for diseases.

    Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and potential sites for chemical modification. This makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O8S/c1-42-27-10-7-21(14-28(27)43-2)11-12-35-32(40)23-8-5-22(6-9-23)18-38-33(41)25-15-29-30(46-20-45-29)16-26(25)37-34(38)47-19-31(39)36-17-24-4-3-13-44-24/h5-10,14-16,24H,3-4,11-13,17-20H2,1-2H3,(H,35,40)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCXEJWLZQNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6CCCO6)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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